

commercial suppliers of 3-Chloro-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2,6-difluorophenylboronic acid

Cat. No.: B1598501

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-2,6-difluorophenylboronic Acid**: Sourcing, Quality Control, and Application

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, quality assessment, and application of **3-Chloro-2,6-difluorophenylboronic acid** (CAS No. 1031226-45-5). We will explore the critical nuances of supplier selection, robust analytical methods for quality control, and best practices for its use in synthetic chemistry, with a focus on the Suzuki-Miyaura cross-coupling reaction. This guide is designed to bridge the gap between procurement and successful experimental execution, ensuring reproducibility and integrity in research and development pipelines.

Introduction: The Strategic Importance of a Versatile Building Block

3-Chloro-2,6-difluorophenylboronic acid is a highly functionalized arylboronic acid that has gained prominence as a key building block in modern organic synthesis. Its unique substitution pattern—featuring two ortho-fluorine atoms and a meta-chlorine atom—imparts distinct electronic and steric properties. These attributes are particularly valuable in medicinal chemistry, where the introduction of fluorine can significantly modulate a molecule's metabolic

stability, lipophilicity, and binding affinity to biological targets.^[1] As a versatile reagent, its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent motifs in many active pharmaceutical ingredients (APIs).^[2]

The successful integration of this reagent into a synthetic workflow begins with a critical, yet often overlooked, step: the selection of a high-quality commercial supplier.

Sourcing and Supplier Qualification: A Framework for Reliability

The quality of starting materials is a cornerstone of reproducible science. For a specialized reagent like **3-Chloro-2,6-difluorophenylboronic acid**, vetting commercial suppliers is essential. A non-exhaustive list of suppliers is provided below.

Table 1: Commercial Suppliers of **3-Chloro-2,6-difluorophenylboronic Acid**

Supplier	CAS Number	Purity (Typical)	Key Considerations
Santa Cruz Biotechnology	1031226-45-5	Varies by lot	Offers research-grade materials; Certificate of Analysis (CoA) should be requested for lot-specific data. [3]
Echemi	1031226-45-5	≥95%	Platform with multiple verified suppliers; allows for comparison of different sources. [4]
GlobalChemMall	1031226-45-5	Varies	Connects with manufacturers in China; suitable for sourcing larger quantities. [5]
ChemicalBook	1031226-45-5	Varies	Provides a directory of suppliers and basic physical properties. [6]
Chemrio	1031226-45-5	Varies	Lists the compound for procurement. [7]

Expertise & Experience: Beyond the Catalog Listing

A supplier's catalog is merely an invitation. True qualification requires a deeper dive:

- Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on generic website specifications. The CoA is a non-negotiable document that provides the purity, identity, and impurity profile as determined by the supplier's quality control department.
- Understand the Analytical Methods: Scrutinize the CoA for the techniques used. High-quality suppliers will use a combination of methods, such as ^1H NMR, LC-MS, and elemental analysis.

- **Inquire About Impurity Profiles:** The most common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine. While often in equilibrium with the acid, high levels of boroxine can complicate reaction stoichiometry and introduce downstream purification challenges.
- **Evaluate Lot-to-Lot Consistency:** For long-term projects or scale-up campaigns, a supplier's ability to provide consistent quality across different batches is paramount.

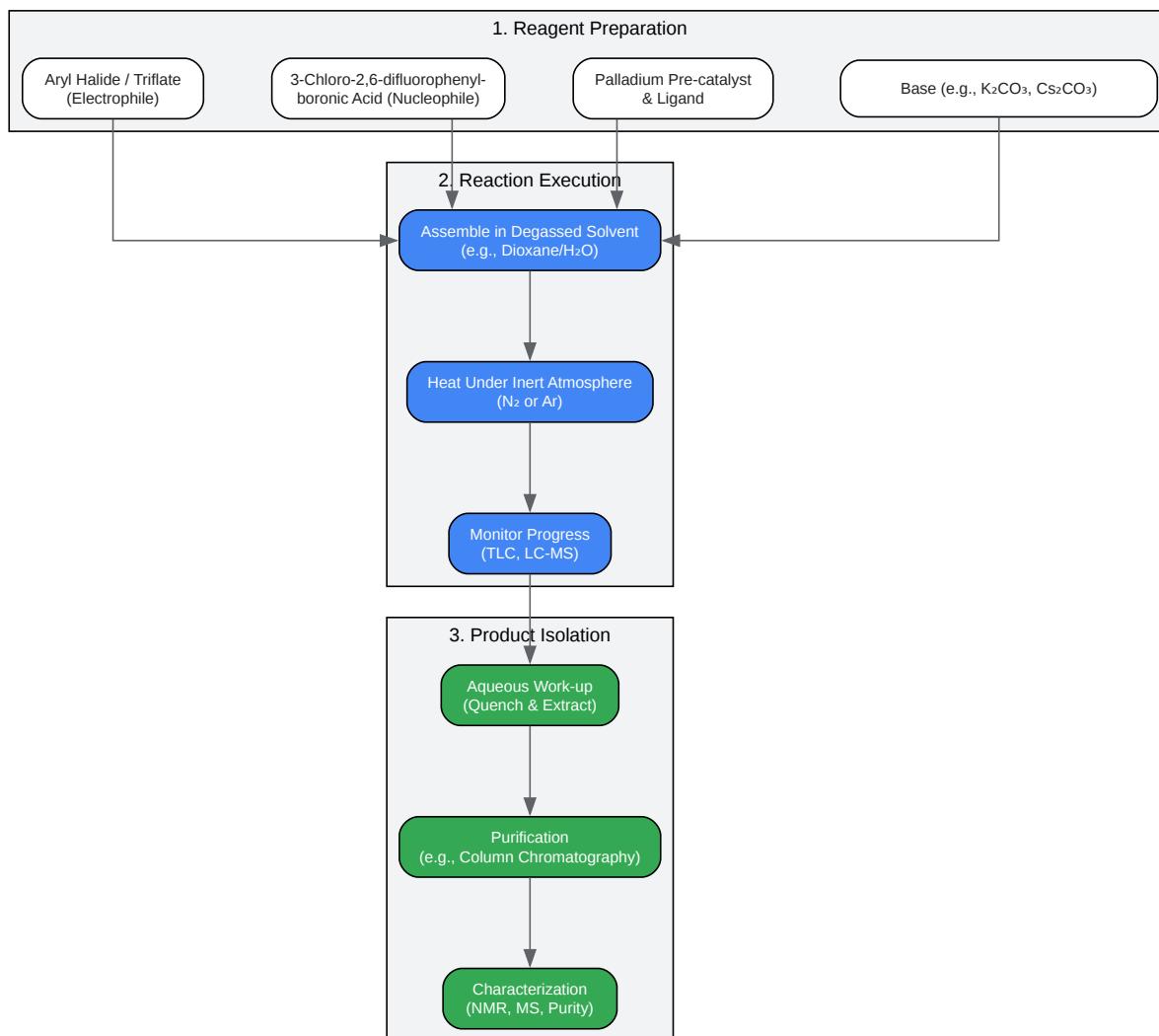
Quality Control and Analytical Integrity: A Self-Validating System

Upon receipt, independent verification of the material is a critical step in a robust research workflow. Boronic acids are notoriously challenging to analyze due to their propensity to hydrolyze or form boroxines.[8][9][10]

Recommended In-House QC Protocols:

- **¹H and ¹⁹F NMR Spectroscopy:** This is the most powerful tool for structural confirmation. The ¹H NMR will confirm the aromatic proton signals, while the ¹⁹F NMR is definitive for verifying the presence and chemical environment of the two fluorine atoms.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** HPLC is the workhorse for purity assessment. However, standard conditions can promote on-column degradation of boronic acids.[10]
 - **Expert Insight:** To mitigate hydrolysis, consider using non-aqueous, aprotic diluents (e.g., acetonitrile) for sample preparation and mobile phases with no pH modifier or highly basic mobile phases, which have been shown to stabilize certain boronate esters.[9][10]
- **LC-MS (Liquid Chromatography-Mass Spectrometry):** This technique confirms the molecular weight of the parent compound and helps identify any impurities.

Regulatory Trustworthiness: The Genotoxic Impurity Concern


For drug development professionals, it is crucial to note that arylboronic acids may be considered potential genotoxic impurities (PGIs).[11] Regulatory agencies require strict control of PGIs in final APIs. Therefore, developing an analytical method that can detect and quantify

trace levels of residual **3-Chloro-2,6-difluorophenylboronic acid** is essential for any process that carries this reagent into its final steps. Strategies to purge residual boronic acids include basic washes, specialized scavenging resins, or controlled crystallization.[11]

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary utility of **3-Chloro-2,6-difluorophenylboronic acid** is as a partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for $C(sp^2)-C(sp^2)$ bond formation.[12][13][14]

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol (Representative Example)

This protocol describes the coupling of **3-Chloro-2,6-difluorophenylboronic acid** with a generic aryl bromide.

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), **3-Chloro-2,6-difluorophenylboronic acid** (1.2–1.5 eq), and a suitable base such as K_2CO_3 (2.0–3.0 eq).
 - **Causality:** Using a slight excess of the boronic acid drives the reaction to completion. The base is crucial for activating the boronic acid to a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[\[15\]](#)
- **Inerting the System:** Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times. This step is critical as the active $Pd(0)$ catalyst is oxygen-sensitive.
- **Solvent Addition:** Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/ H_2O in a 4:1 ratio).
 - **Causality:** The organic solvent solubilizes the organic reactants, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1–5 mol%) to the flask under a positive pressure of inert gas.
- **Reaction:** Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
- **Monitoring:** Monitor the consumption of the limiting reagent (the aryl bromide) using TLC or LC-MS.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer 2-3 times with the organic solvent.

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Conclusion

3-Chloro-2,6-difluorophenylboronic acid is a powerful tool in the arsenal of the modern synthetic chemist. However, its effective use is intrinsically linked to a diligent approach to sourcing and quality validation. By implementing the principles of rigorous supplier qualification, performing independent analytical verification, and understanding the mechanistic nuances of its application, researchers and drug development professionals can ensure the integrity and success of their scientific outcomes.

References

- Title: (3-Chloro-2,6-difluorophenyl)
- Title: **3-Chloro-2,6-difluorophenylboronic acid** | CAS 1031226-45-5 Source: Santa Cruz Biotechnology URL
- Title: **19 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID** for Sale Source: Echemi URL
- Title: The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes Source: ResearchGate URL
- Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: American Chemical Society URL
- Title: CAS # 1031226-45-5, (3-Chloro-2,6-difluorophenyl)
- Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL
- Title: Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids Source: PubMed URL
- Title: C(sp2)
- Title: **3-Chloro-2,6-difluorophenylboronic acid** Source: Chemrio URL
- Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI URL
- Title: The Suzuki–Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
- Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: ResearchGate URL

- Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed URL
- Title: The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation Source: Pharma Sources URL
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central URL
- Title: **3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID** CAS#: 1031226-45-5 Source: ChemicalBook URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. globalchemmall.com [globalchemmall.com]
- 6. 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID CAS#: 1031226-45-5 [amp.chemicalbook.com]
- 7. 3-Chloro-2,6-difluorophenylboronic acid | Chemrio [chemrio.com:9999]
- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. C(acyl)–C(sp₂) and C(sp₂)–C(sp₂) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi-res.com [mdpi-res.com]
- To cite this document: BenchChem. [commercial suppliers of 3-Chloro-2,6-difluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598501#commercial-suppliers-of-3-chloro-2-6-difluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com